
1-Propanone, 1-(octahydro-3,5,5-trimethyl-2-naphthalenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its unique structure, which includes a naphthalene ring system that is fully hydrogenated and substituted with three methyl groups.
Métodos De Preparación
The synthesis of 1-Propanone, 1-(octahydro-3,5,5-trimethyl-2-naphthalenyl)- can be achieved through various synthetic routes. One common method involves the hydrogenation of a precursor naphthalene derivative under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under high pressure and temperature . Industrial production methods may involve similar hydrogenation processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
1-Propanone, 1-(octahydro-3,5,5-trimethyl-2-naphthalenyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups or the naphthalene ring system.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Propanone, 1-(octahydro-3,5,5-trimethyl-2-naphthalenyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies related to its biological activity and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Propanone, 1-(octahydro-3,5,5-trimethyl-2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Propanone, 1-(octahydro-3,5,5-trimethyl-2-naphthalenyl)- can be compared with other similar compounds, such as:
2-Propanone, 1-(3,5,5-trimethyl-2-cyclohexen-1-ylidene)-: This compound has a similar structure but differs in the degree of hydrogenation and the presence of a cyclohexene ring instead of a naphthalene ring.
Ethanone, 1-(1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl-2-naphthalenyl)-: Another similar compound with slight variations in the substitution pattern and molecular structure.
The uniqueness of 1-Propanone, 1-(octahydro-3,5,5-trimethyl-2-naphthalenyl)- lies in its fully hydrogenated naphthalene ring system and specific substitution pattern, which confer distinct chemical and physical properties .
Propiedades
Número CAS |
68311-16-0 |
|---|---|
Fórmula molecular |
C16H26O |
Peso molecular |
234.38 g/mol |
Nombre IUPAC |
1-(3,5,5-trimethyl-2,3,4,4a,6,8a-hexahydro-1H-naphthalen-2-yl)propan-1-one |
InChI |
InChI=1S/C16H26O/c1-5-15(17)13-10-12-7-6-8-16(3,4)14(12)9-11(13)2/h6-7,11-14H,5,8-10H2,1-4H3 |
Clave InChI |
CJZNQYNYXSLJAM-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1CC2C=CCC(C2CC1C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


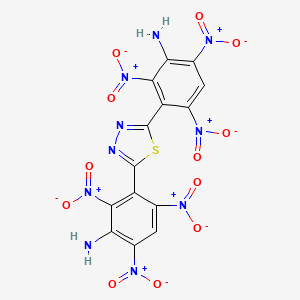
![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,3,5,6-tetramethylphenyl)methylideneamino]acetamide](/img/structure/B14461271.png)

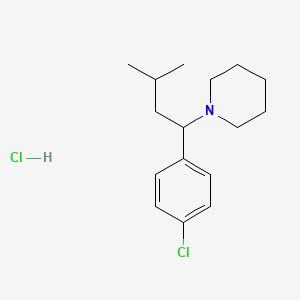
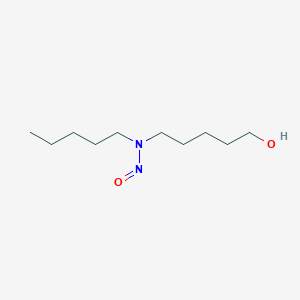
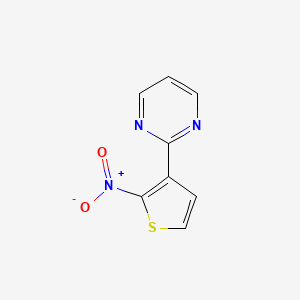

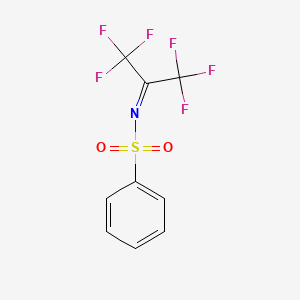
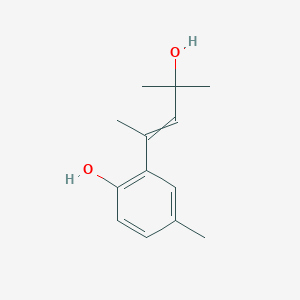
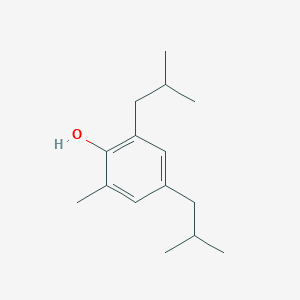
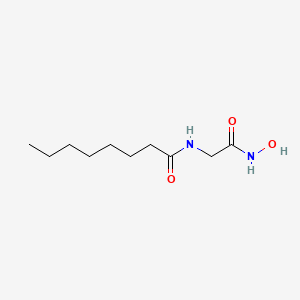


![6-[(Butylsulfanyl)methylidene]-2,2-dimethylcyclohexan-1-one](/img/structure/B14461354.png)
